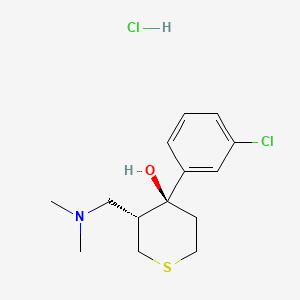
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)-: belongs to the class of heterocyclic compounds. Let’s dissect its name:
2H-Thiopyran-4-ol: This refers to a heterocyclic ring containing sulfur (thiopyran) with an attached hydroxyl group (4-ol).
Tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl): The core structure includes a tetrahydrothiopyran ring substituted with a 3-chlorophenyl group and a dimethylamino methyl group.
Hydrochloride: Indicates that the compound exists as a salt with a hydrochloric acid counterion.
Trans-(±)-: The compound can exist in both enantiomeric forms (trans) and is a racemic mixture (+/-).
Preparation Methods
Synthetic Routes::
Thiopyran Synthesis: Start with a suitable precursor (e.g., 3-chlorophenyl ketone) and react it with hydrogen sulfide (H₂S) under specific conditions to form the thiopyran ring.
Hydroxylation: Introduce the hydroxyl group at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Dimethylamino Methylation: React the compound with formaldehyde and dimethylamine to attach the dimethylamino methyl group.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimization, and purification. Consult specialized literature for specific details.
Chemical Reactions Analysis
Oxidation: Thiopyran-4-ol can undergo oxidation to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Sulfone/sulfoxide derivatives, reduced forms, and substituted products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Compare with other thiopyran derivatives, such as thiolactones or related heterocycles.
Uniqueness: Highlight its specific structural features or properties.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its potential. For more in-depth information, consult scientific literature and databases.
: Example reference. Actual references should be from peer-reviewed sources or reputable databases.
Properties
CAS No. |
119558-33-7 |
|---|---|
Molecular Formula |
C14H21Cl2NOS |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(3R,4S)-4-(3-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(15)8-11;/h3-5,8,12,17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChI Key |
IIDKXKJUBFEXMB-DSHXVJGRSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)Cl)O.Cl |
Canonical SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



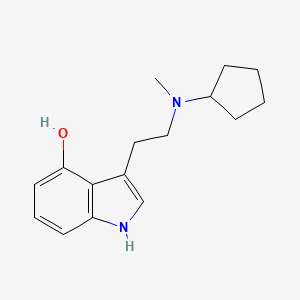
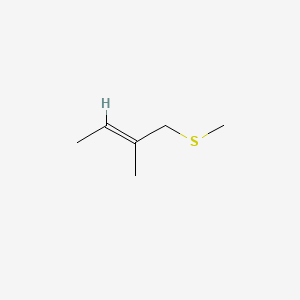
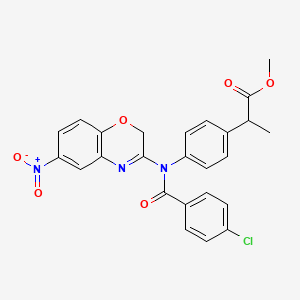

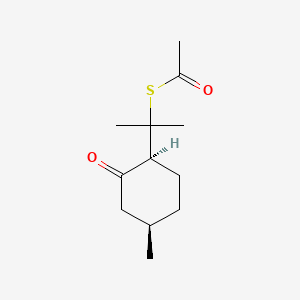
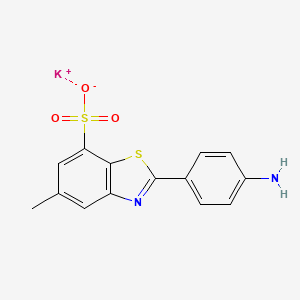
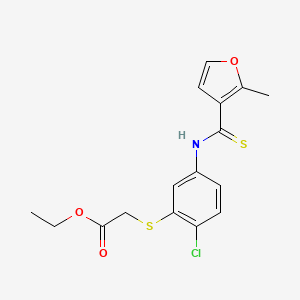
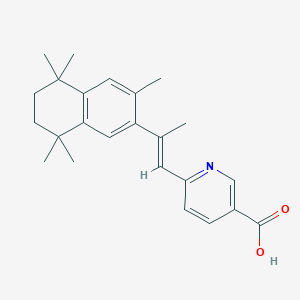
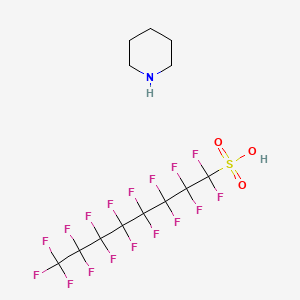
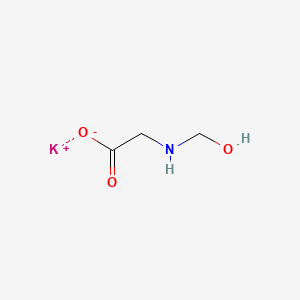
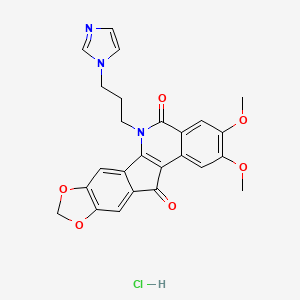

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
